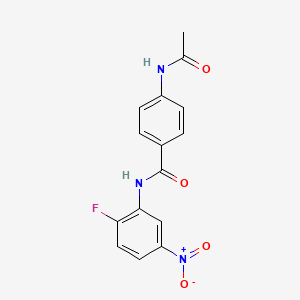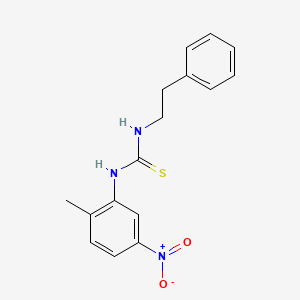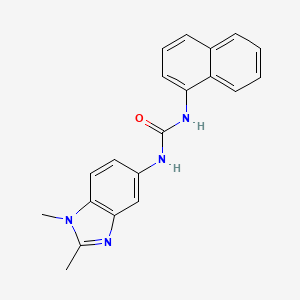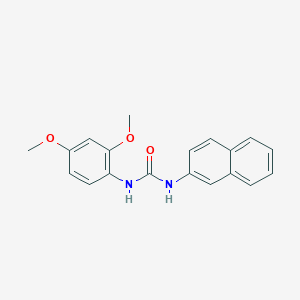
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. It is commonly known as CC-1065 analogue and has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of CC-1065 analogue involves the formation of a covalent bond with the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This results in the activation of the apoptotic pathway, leading to cell death. The compound has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CC-1065 analogue has been found to have several biochemical and physiological effects. It can induce DNA damage, leading to the activation of the apoptotic pathway. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound can also induce oxidative stress and DNA damage, leading to the activation of the DNA damage response pathway.
実験室実験の利点と制限
One of the main advantages of using CC-1065 analogue in laboratory experiments is its potent antitumor activity and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, the compound is highly toxic and reactive, requiring careful handling and specialized equipment. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the use of CC-1065 analogue in scientific research. One potential application is in the development of new cancer therapies. The compound has shown promising results in preclinical studies and could potentially be developed into a new class of cancer drugs. Another potential application is in the study of DNA damage and repair mechanisms. The compound can induce DNA damage and could be used to study the mechanisms involved in DNA repair. Additionally, the compound could be used to develop new tools for the study of DNA-protein interactions and chromatin structure.
合成法
The synthesis of CC-1065 analogue involves several steps, including the reaction of 3-chlorophenyl isocyanate with dimethylamine, followed by the reaction of the resulting product with 3-chloro-1,2-propanediol. The final step involves the reaction of the obtained intermediate with 2,5-dimethylpyrrole-1,4-dione. The synthesis of this compound requires careful handling and specialized equipment due to its toxic and highly reactive nature.
科学的研究の応用
CC-1065 analogue has shown significant potential for its use in scientific research, particularly in the field of cancer research. It has been found to possess potent antitumor activity and can selectively target cancer cells. It works by binding to DNA and causing irreversible damage, leading to cell death. This mechanism of action makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-4-7(13)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKHRQSCEXYBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)




![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
